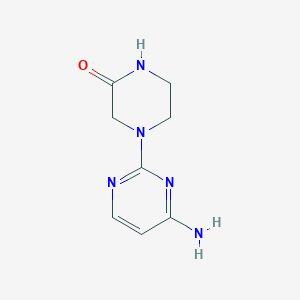![molecular formula C6H10N4O B1405119 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ilmetanol CAS No. 1575612-80-4](/img/structure/B1405119.png)
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ilmetanol
Descripción general
Descripción
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol is a heterocyclic compound with significant biological potential. It is known for its role as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1. Additionally, it possesses antiviral activity and is used in the treatment of herpes and viral hepatitis B. This compound also exhibits antitumor activity .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds. In biology and medicine, it is studied for its potential as an antiviral and antitumor agent. It is also explored for its role in modulating σ-receptors and inhibiting β-secretase-1 (BACE-1), making it a candidate for treating neurodegenerative diseases .
Mecanismo De Acción
Target of Action
The compound 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol has been identified as having high biological potential . It has been established as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .
Mode of Action
It is known to interact with its targets (σ-receptors, bace-1, and cytochrome cyp8b1) to modulate their activities . This interaction can lead to changes in cellular processes, potentially influencing cell signaling, enzyme activity, and metabolic pathways .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of σ-receptors can influence signal transduction pathways, while inhibition of BACE-1 can impact amyloid precursor protein processing . The compound’s effect on cytochrome Cyp8b1 can alter lipid metabolism . The downstream effects of these pathway alterations can lead to changes in cellular function and overall biological response .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. For instance, its antiviral activity could result from its interaction with viral proteins or its modulation of host immune responses . Its potential antitumor activity could stem from its ability to interfere with cancer cell proliferation or survival .
Análisis Bioquímico
Biochemical Properties
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as a modulator of sigma receptors, an inhibitor of beta-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These interactions suggest that the compound can influence various biochemical pathways, including those involved in neurotransmission, amyloid precursor protein processing, and cholesterol metabolism. The nature of these interactions involves binding to the active sites of these enzymes and receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can modulate cell signaling pathways related to stress response and neuroprotection . Additionally, its inhibition of beta-secretase-1 can impact the processing of amyloid precursor protein, which is relevant in the context of neurodegenerative diseases like Alzheimer’s disease . The compound’s effects on cellular metabolism may also involve alterations in cholesterol synthesis and distribution due to its interaction with cytochrome Cyp8b1 .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of sigma receptors, beta-secretase-1, and cytochrome Cyp8b1, leading to inhibition or modulation of their activity . This binding can result in changes in gene expression, particularly those genes involved in stress response, neuroprotection, and cholesterol metabolism. The inhibition of beta-secretase-1 by this compound can reduce the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained modulation of cell signaling pathways and gene expression, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol vary with different dosages in animal models. At lower doses, the compound can effectively modulate sigma receptors and inhibit beta-secretase-1 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including alterations in liver function and metabolic disturbances . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, including cytochrome Cyp8b1, which plays a role in cholesterol metabolism . The interaction with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cholesterol synthesis and distribution . Additionally, the compound’s metabolites may have distinct biological activities that contribute to its overall effects .
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters and may bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with sigma receptors may localize it to the endoplasmic reticulum or mitochondria, where it can modulate stress response and neuroprotection pathways . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol typically involves the formation of 1,2,3-triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition. For example, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, undergo lactam cyclization to form triazolopyrazines .
Industrial Production Methods: Industrial production methods often utilize catalytic systems to enhance the efficiency of the synthesis. For instance, Ru-catalyzed 1,3-dipolar cycloaddition of azide to alkyne followed by intramolecular alkylation is a patented method for producing this compound . Additionally, Cu-catalyzed intramolecular cyclization is another known method, where cyclization of amines in the presence of CuSO4 and Na ascorbate catalyst system is described .
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include acetylenedicarboxylic acid ester, azides, and catalysts such as Ru and Cu. Reaction conditions often involve heating under reflux or using specific catalyst systems to facilitate the cyclization process .
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrazines, which are synthesized through intramolecular cyclization and other heterocyclization methods .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other triazolopyrazines and triazolopyridines, which share the triazole and pyrazine ring systems. Examples include 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .
Uniqueness: What sets 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol apart is its specific biological activities, such as its role as a modulator of σ-receptors and an inhibitor of β-secretase-1 (BACE-1). These unique properties make it a valuable compound for research in antiviral and antitumor therapies .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c11-4-5-6-3-7-1-2-10(6)9-8-5/h7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPUWJUFOYDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)CO)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)
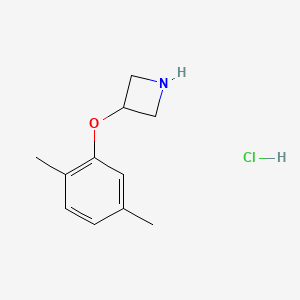
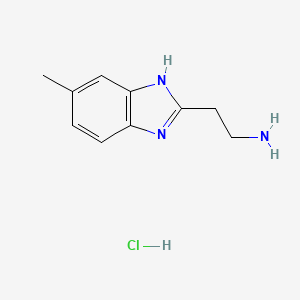
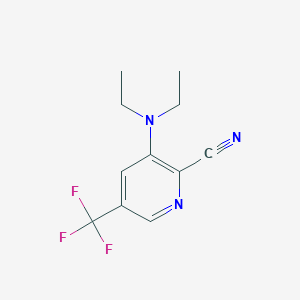
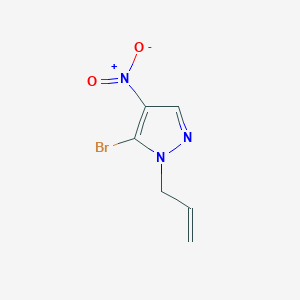
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)
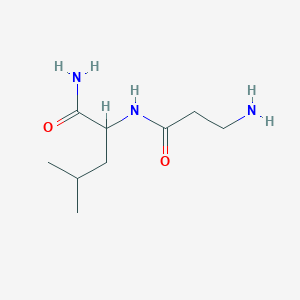


![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)
